molecular formula C14H12N6O B2427054 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide CAS No. 2034386-92-8

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide

Cat. No.: B2427054
CAS No.: 2034386-92-8
M. Wt: 280.291
InChI Key: UWYSKTFTYBRVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is a synthetically accessible small molecule that serves as a highly versatile scaffold for the development of potent and selective kinase inhibitors. Its core structure, featuring a picolinamide moiety linked to a pyridyl-triazole system, is designed to interact with the hinge region of kinase ATP-binding sites, a crucial interaction for inhibiting kinase activity. This compound has demonstrated significant research value in the field of oncology, particularly as a precursor for inhibitors targeting Focal Adhesion Kinase (FAK). Research has shown that analogues built upon this scaffold exhibit potent anti-proliferative activity against various cancer cell lines . The molecule's ability to be readily functionalized allows for the fine-tuning of selectivity and potency, making it an invaluable chemical tool for probing kinase signaling pathways in diseases such as cancer and inflammation. Its primary application is in hit-to-lead optimization campaigns and as a starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(13-3-1-2-6-16-13)17-9-11-10-20(19-18-11)12-4-7-15-8-5-12/h1-8,10H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSKTFTYBRVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,4-disubstituted triazole formation. For N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide, this method involves:

  • Synthesis of Pyridin-4-yl Azide : Prepared via nucleophilic substitution of 4-chloropyridine with sodium azide in dimethylformamide (DMF) at 80°C for 24 hours.
  • Preparation of Propargyl Picolinamide : Picolinic acid is activated using ethyl chloroformate and coupled with propargylamine in tetrahydrofuran (THF) at 0°C.
  • Cycloaddition Reaction : The azide and alkyne undergo CuAAC with CuI (10 mol%) and diisopropylethylamine (DIPEA) in a DMF/water (4:1) mixture at 50°C, yielding the triazole product.

Key Advantages :

  • High regioselectivity (1,4-triazole) under Cu(I) catalysis.
  • Compatibility with polar aprotic solvents and moderate temperatures.

Sequential Suzuki Coupling and Amidation

An alternative route employs Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl group post-triazole formation:

  • Synthesis of 1-Bromo-1H-1,2,3-triazole-4-carboxylate : Bromination of ethyl 1H-1,2,3-triazole-4-carboxylate using N-bromosuccinimide (NBS).
  • Suzuki Coupling : Reaction with pyridin-4-ylboronic acid using Pd(OAc)₂ and CsF in dioxane at 100°C.
  • Amidation with Picolinamide : Hydrolysis of the ester to carboxylic acid, followed by coupling with methylamine using HOBt/EDC.

Limitations :

  • Requires multistep purification.
  • Lower overall yield (~45%) compared to CuAAC.

Optimization of Reaction Conditions

Catalyst Systems for CuAAC

Catalyst Solvent Temperature (°C) Yield (%) Reference
CuI/DIPEA DMF/H₂O 50 78
CuSO₄/NaAsc t-BuOH/H₂O 25 65
Cu(PPh₃)₃Br THF 60 72

The CuI/DIPEA system in DMF/H₂O achieves optimal yields due to enhanced copper solubility and reduced oxidative degradation. Microwave-assisted CuAAC at 100°C for 1 hour further improves yields to 85%.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) favor 1,4-triazole formation, while nonpolar solvents (toluene) promote side reactions. A DMF/water ratio of 4:1 suppresses protonation of the triazole intermediate, enhancing regiochemical control.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.12 (s, 1H, triazole-H).
  • δ 8.65–8.50 (m, 4H, pyridin-4-yl).
  • δ 4.85 (s, 2H, CH₂ linker).

IR (KBr) :

  • 1654 cm⁻¹ (C=O stretch, picolinamide).
  • 1550 cm⁻¹ (C=N stretch, triazole).

HRMS (ESI+) :

  • m/z 281.1024 [M+H]⁺ (calc. 281.1031).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at t₃ = 4.2 minutes, confirming >98% purity.

Challenges in Scaling and Industrial Adaptation

Catalyst Recycling

Immobilized copper nanoparticles on silica gel enable five reuse cycles with <5% yield drop, reducing metal waste.

Chemical Reactions Analysis

Azide–Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via a [3+2] cycloaddition between an alkyne and azide under Cu(I) catalysis. This reaction is regioselective, favoring the 1,4-disubstituted triazole isomer .

Mechanism :

  • Oxidative coupling : Alkyne and azide undergo oxidative coupling to form a copper acetylide and azide intermediate.

  • Cycloaddition : The intermediates combine to form the triazole ring .

Amide Bond Formation

The picolinamide moiety is introduced via nucleophilic acyl substitution. Pyridinecarboxylic acid is converted to an acyl chloride (e.g., using SOCl₂), which reacts with amines .

Mechanistic Insight :

  • Thionyl chloride activation : Converts carboxylic acids to reactive acyl chlorides .

  • Nucleophilic attack : Amines displace the chloride, forming the amide bond .

Regioselectivity Challenges

Triazoles often exhibit regioselectivity issues due to competing N1/N2 alkylation pathways. N2 substitution is thermodynamically favored but requires specific directing groups (e.g., electron-withdrawing substituents) .

Post-Synthetic Modifications

  • Ligand coordination : The picolinamide group can coordinate to metal ions (e.g., Tb³⁺), enabling applications in luminescent complexes .

  • Biological interactions : The triazole and pyridine moieties may engage in enzyme inhibition or receptor binding .

Reaction Conditions and Purification

  • CuAAC : Typically performed in DMF/THF under basic conditions (e.g., DBU) .

  • Purification : Column chromatography or crystallization to isolate the product .

This compound exemplifies modern synthetic strategies for heterocyclic systems, leveraging cycloaddition chemistry and post-synthetic functionalization. Its reactivity profile underscores its utility in medicinal chemistry and materials science, with ongoing research into its coordination properties and biological activity.

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that compounds containing triazole rings exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The specific interactions with cellular targets make this compound a candidate for further anticancer drug development .
  • Neuroprotective Effects : Research indicates that similar pyridinyl-triazole compounds can inhibit α-synuclein aggregation, which is implicated in neurodegenerative diseases such as Parkinson's disease. This suggests that this compound may also possess neuroprotective properties .

Biological Interactions

The compound's unique structure allows it to interact with various biological macromolecules:

  • Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes that may be beneficial in treating diseases characterized by dysregulated metabolism .

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its chemical reactivity allows for the development of new polymers and catalysts in industrial applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis in various cancer cell lines
NeuroprotectionInhibits α-synuclein aggregation; improves motor function in MPTP-induced models
Enzyme InhibitionModulates activity of metabolic enzymes; potential use in metabolic disorders
Material DevelopmentUsed as a precursor for synthesizing advanced materials and catalysts

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring : The triazole ring is synthesized using azides and alkynes under copper-catalyzed conditions (CuAAC).
  • Coupling Reaction : The resulting triazole derivative is coupled with the picolinamide using coupling reagents such as EDCI or DCC.
  • Final Assembly : The pyridine component is introduced through nucleophilic substitution reactions.

This synthetic route allows for the optimization of yield and purity while minimizing environmental impact through the application of green chemistry principles .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine moieties but lacking the triazole and picolinamide groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with similar structural features.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative with comparable properties.

Uniqueness

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is unique due to its combination of pyridine, triazole, and picolinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is a synthetic compound notable for its structural complexity and potential biological applications. The presence of the triazole and pyridine rings contributes to its unique properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyridine moiety , enhancing its ability to interact with biological targets. The chemical formula is C13H12N6C_{13}H_{12}N_{6} with a molecular weight of 244.27 g/mol. Its structure can be represented as follows:

N 1 pyridin 4 yl 1H 1 2 3 triazol 4 yl methyl picolinamide\text{N 1 pyridin 4 yl 1H 1 2 3 triazol 4 yl methyl picolinamide}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring facilitates binding through hydrogen bonding and π–π interactions, while the picolinamide group enhances lipophilicity, improving membrane permeability. This structural arrangement allows the compound to modulate various biological pathways effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies show that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa5.0
MCF77.5

Case Studies

A recent study explored the efficacy of this compound in combination with existing chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in breast cancer models, leading to enhanced tumor regression compared to monotherapy.

Comparative Analysis

When compared to similar compounds lacking the triazole ring, this compound displayed superior binding affinity towards target proteins involved in cancer progression and microbial resistance mechanisms. This uniqueness is attributed to the enhanced electronic properties provided by the triazole moiety.

Q & A

Q. What are the common synthetic routes for preparing N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by amide coupling between the triazole-linked intermediate and picolinic acid derivatives. Key steps include:

  • Click Chemistry : Reaction of 4-azidopyridine with propargylamine derivatives under Cu(I) catalysis to form the triazole ring .
  • Amide Bond Formation : Activation of picolinic acid using coupling agents like EDC/HOBt, followed by reaction with the triazole-methylamine intermediate . Purification often involves column chromatography and recrystallization, with yields optimized by controlling stoichiometry and reaction temperature .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the triazole ring (δ 7.5–8.5 ppm for pyridyl protons) and amide linkage (δ 8.1–8.3 ppm for CONH). Overlapping signals in crowded regions (e.g., triazole C-H) may require 2D techniques like COSY or HSQC .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ mode detecting [M+H]+^+ ions .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
  • Structure Solution : Programs like SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. WinGX or OLEX2 interfaces simplify visualization .

Advanced Research Questions

Q. How can low yields in the CuAAC step be addressed?

Low yields often stem from incomplete azide-alkyne coupling or copper catalyst deactivation. Strategies include:

  • Catalyst Optimization : Use of Cu(I) sources (e.g., CuBr(PPh3_3)3_3) with stabilizing ligands like TBTA to prevent oxidation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates. Microwave-assisted synthesis reduces time and improves efficiency .
  • Post-Reaction Quenching : EDTA washes remove residual copper, minimizing byproducts .

Q. How are overlapping 1H^1H NMR signals resolved for structural confirmation?

  • Decoupling Experiments : Irradiation of adjacent protons to simplify splitting patterns.
  • 2D NMR : HSQC correlates 1H^1H and 13C^{13}C shifts, while NOESY identifies spatial proximity between triazole and pyridyl groups .
  • Variable Temperature NMR : Heating reduces signal broadening caused by dynamic processes (e.g., amide rotation) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Twinned Crystals : Common due to flexible triazole-picolinamide linkage. Solutions include using additives (e.g., glycerol) or slow evaporation in mixed solvents (water/ethanol) .
  • Disorder : Partial occupancy of pyridyl rings is resolved by refining anisotropic displacement parameters in SHELXL and applying restraints .

Q. How can biological activity assays be designed for this compound?

  • Target Selection : Prioritize kinases or enzymes with binding pockets accommodating the triazole-pyridine scaffold. Molecular docking studies (e.g., AutoDock Vina) guide target selection .
  • Cell-Based Assays : Measure apoptosis (via caspase-3 activation) or oxidative stress (ROS levels) in cancer cell lines, using protocols similar to those for triazole derivatives in breast cancer models .
  • Dose-Response Curves : IC50_{50} values are determined using non-linear regression analysis of viability data (e.g., MTT assay) .

Q. How should contradictory data in solubility or bioactivity be analyzed?

  • Reproducibility Checks : Verify experimental conditions (e.g., pH, solvent purity) and compound integrity via HPLC and NMR .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., triazole-picolinamide hybrids) to identify trends in substituent effects .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of pyridyl substituents on solubility and binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.